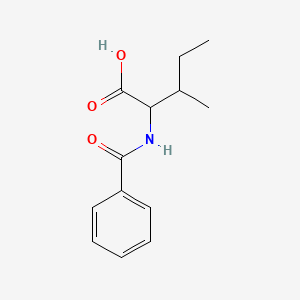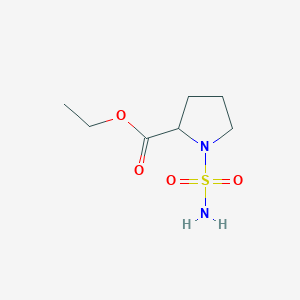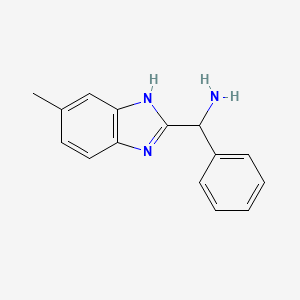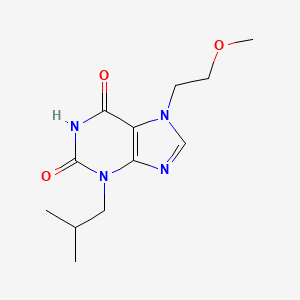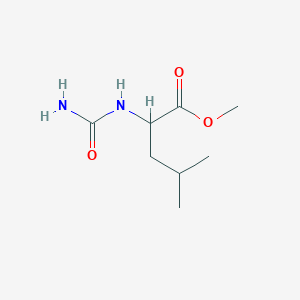
methyl 2-(carbamoylamino)-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(carbamoylamino)-4-methylpentanoate, also known as Methyl 2-carbamoyl-4-methylpentanoate or M2CMP, is a carboxylic acid derivative that has been studied for its potential applications in a variety of scientific fields. The compound has been found to have a wide range of biochemical and physiological effects and is being closely studied for its potential use in a variety of lab experiments.
Aplicaciones Científicas De Investigación
M2CMP has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology. It has been used as a substrate for enzyme assays, as a ligand in protein-protein interactions, and as a model compound to study the structure and function of enzymes. Additionally, it has been used to study the mechanism of action of drugs and to develop new drugs.
Mecanismo De Acción
M2CMP has been found to interact with enzymes in a variety of ways. In some cases, it can act as a substrate for an enzyme, allowing the enzyme to catalyze a reaction. In other cases, it can bind to an enzyme and act as an inhibitor, preventing the enzyme from catalyzing a reaction. Additionally, it can bind to proteins and act as an allosteric activator or inhibitor, modulating the activity of the protein.
Biochemical and Physiological Effects
M2CMP has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. Additionally, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M2CMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-understood. Additionally, it is generally non-toxic and has a low cost. However, there are some limitations to its use. For example, it is not as effective as some other compounds in modulating enzyme activity, and its effects may not be as long-lasting as some other compounds.
Direcciones Futuras
There are several potential future directions for research on M2CMP. One potential avenue of research is to explore its potential use as a therapeutic agent. Additionally, further research could be conducted to explore its potential use as a substrate for enzyme assays and as a ligand in protein-protein interactions. Additionally, further research could be conducted to explore its potential use in drug development and to understand its mechanism of action in greater detail. Finally, further research could be conducted to explore its potential use as a model compound to study the structure and function of enzymes.
Métodos De Síntesis
M2CMP can be synthesized by the reaction of methyl 2-aminobutanoate and 4-methylpentanoic acid in the presence of a suitable catalyst, such as a tertiary amine. The reaction proceeds in a two-step process, in which the amine is first converted to an imine, which then reacts with the acid to form the desired product. This method is relatively simple and can be scaled up for industrial production.
Propiedades
IUPAC Name |
methyl 2-(carbamoylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)4-6(7(11)13-3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBVOCPZHEMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(carbamoylamino)-4-methylpentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

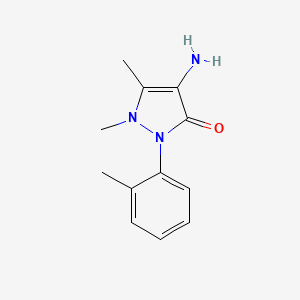
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
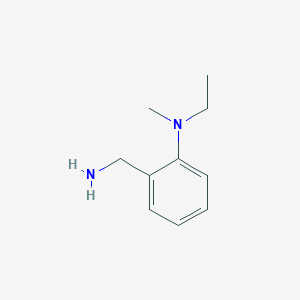
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)
